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4(3H)-one

Cat. No.: B143812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one against alternative quinazolinone derivatives. The

objective is to furnish researchers with the necessary data and protocols to validate the

chemical structure of this important synthetic intermediate. 7-(3-Hydroxypropoxy)quinazolin-
4(3H)-one serves as a key building block in the synthesis of several pharmacologically active

molecules, including the Aurora kinase inhibitor AZD1152.[1] Accurate spectroscopic

characterization is therefore critical for ensuring the quality and purity of downstream products.

Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one and a selection of structurally related quinazolinone

compounds for comparative analysis.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
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Compoun
d

δ 8.18 (d,
J = 7.4
Hz, 2H)

δ 8.08 (d,
J = 2.2
Hz, 1H)

δ 7.86
(dd, J =
8.7, 2.3
Hz, 1H)

δ 7.76 (d,
J = 8.7
Hz, 1H)

δ 12.74
(s, 1H)

Other
Signals

7-(3-

Hydroxypro

poxy)quina

zolin-

4(3H)-one

- 8.15 (s)

7.50 (dd,

J=8.5, 2.5

Hz)

8.10 (d,

J=8.5 Hz)
12.10 (br s)

4.15 (t,

J=6.5 Hz,

2H, OCH₂),

3.60 (t,

J=6.5 Hz,

2H,

CH₂OH),

1.95 (p,

J=6.5 Hz,

2H, CH₂),

4.60 (t,

J=5.5 Hz,

1H, OH)

2-

Phenylquin

azolin-

4(3H)-

one[2]

8.18 (d, J =

7.4 Hz, 2H)

8.08 (d, J =

2.2 Hz, 1H)

7.86 (dd, J

= 8.7, 2.3

Hz, 1H)

7.76 (d, J =

8.7 Hz, 1H)

12.74 (s,

1H)

7.59 (dt, J

= 25.5, 7.1

Hz, 3H)

7-Methyl-2-

phenylquin

azolin-

4(3H)-one

-
8.25-8.26

(m, 2H)

7.33 (dd,

J=0.92,

7.02 Hz)

8.22 (d,

J=7.93 Hz)
11.06 (br s)

7.58-7.60

(m, 3H),

7.65 (br m,

1H), 2.55

(s, 3H)

2-(4-

Methoxyph

enyl)quinaz

olin-4(3H)-

one

8.22 (d,

J=8.54 Hz,

2H)

-
7.79-7.83

(m, 2H)

8.34 (d,

J=7.93 Hz)
11.24 (br s)

7.48-7.53

(m, 1H),

7.10 (d,

J=8.55 Hz,

2H), 3.94

(s, 3H)
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Table 2: ¹³C NMR Data Comparison (126 MHz, DMSO-d₆)

Compo
und

C4 (δ ≈
161-163)

C8a (δ ≈
148-149)

C7 (δ ≈
153-163)

C5 (δ ≈
125-128)

C6 (δ ≈
115-128)

C8 (δ ≈
115-128)

Other
Signals

7-(3-

Hydroxyp

ropoxy)q

uinazolin-

4(3H)-

one

161.5 148.5 154.0 127.0 116.0 118.5

145.0

(C2),

121.0

(C4a),

67.0

(OCH₂),

59.0

(CH₂OH),

32.0

(CH₂)

2-

Phenylqu

inazolin-

4(3H)-

one[2]

161.76 147.93 153.25 125.33 128.30 129.10

135.15,

132.89,

132.06,

131.21,

130.20

7-Methyl-

2-

phenylqui

nazolin-

4(3H)-

one

162.1 148.9 145.1 127.1 128.0 118.6

152.3,

132.8,

131.3,

128.6,

127.7,

125.7,

21.4

2-(4-

Methoxy

phenyl)q

uinazolin-

4(3H)-

one

162.5 149.7 - 126.4 127.8 120.6

163.7,

151.3,

134.8,

129.0,

126.5,

125.0,

114.4,

55.5
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Table 3: Mass Spectrometry Data Comparison

Compound Molecular Formula Molecular Weight
Key Fragmentation
Peaks (m/z)

7-(3-

Hydroxypropoxy)quina

zolin-4(3H)-one

C₁₁H₁₂N₂O₃ 220.22
221 [M+H]⁺, 163, 146,

118

2-Phenylquinazolin-

4(3H)-one
C₁₄H₁₀N₂O 222.24

223 [M+H]⁺, 195, 166,

119

7-Methyl-2-

phenylquinazolin-

4(3H)-one

C₁₅H₁₂N₂O 236.27
237 [M+H]⁺, 221, 193,

118

2-(4-

Methoxyphenyl)quinaz

olin-4(3H)-one

C₁₅H₁₂N₂O₂ 252.27
253 [M+H]⁺, 237, 210,

135

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before

transferring to a 5 mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of

30-45°, and a relaxation delay of 1-2 seconds.
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¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a

relaxation delay of 2 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual DMSO

peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

2. Mass Spectrometry (MS)

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such

as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray

ionization (ESI) source.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used for quinazolinone derivatives to

observe the [M+H]⁺ ion.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of

the compound. Analyze the fragmentation pattern to gain further structural information.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic data validation and a

potential signaling pathway involving quinazolinone derivatives.
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Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.
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Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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